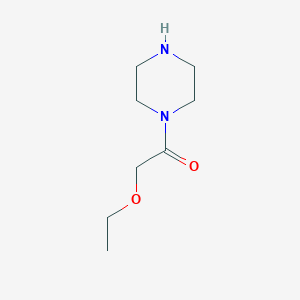

1-(Ethoxyacetyl)piperazine

描述

Structure

3D Structure

属性

IUPAC Name |

2-ethoxy-1-piperazin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-2-12-7-8(11)10-5-3-9-4-6-10/h9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWCPVJBHEOMNRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50547450 | |

| Record name | 2-Ethoxy-1-(piperazin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95550-07-5 | |

| Record name | 2-Ethoxy-1-(piperazin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxy-1-(piperazin-1-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Ethoxyacetyl Piperazine and Analogues

Foundational Synthetic Routes to the Piperazine (B1678402) Core

The piperazine ring is a prevalent scaffold in numerous biologically active compounds. nih.gov Its synthesis can be broadly categorized into intermolecular and intramolecular cyclization strategies, with catalytic methods playing a crucial role in enhancing efficiency and selectivity. researchgate.net

Intermolecular Cyclization Strategies for Piperazine Synthesis

Intermolecular cyclization involves the reaction between two or more separate molecules to form the piperazine ring. A common approach is the condensation of a 1,2-diamine, such as ethylenediamine (B42938), with a bifunctional reagent. nih.gov For instance, the reaction of ethylenediamine with a dihaloethane can yield the piperazine ring, although this method can be prone to polymerization. researchgate.net

Another significant intermolecular route is the dimerization of aziridines. researchgate.netmdpi.com This method, often catalyzed, provides a direct pathway to the piperazine core. Additionally, multicomponent reactions (MCRs), such as the Ugi reaction, offer a convergent approach to highly substituted piperazines in a single step. organic-chemistry.org These reactions combine multiple starting materials, like an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid, to rapidly generate molecular diversity.

Intramolecular Cyclization Approaches to Piperazine Formation

Intramolecular cyclization strategies involve the formation of the piperazine ring from a single linear precursor containing the necessary functional groups. A prevalent method is the cyclization of N-substituted-N'-(2-hydroxyethyl)ethylenediamines or related diethanolamine (B148213) derivatives. mdpi.com This approach often requires activation of the hydroxyl groups to facilitate the ring-closing reaction.

The Dieckmann cyclization offers a route to piperazine-2,5-diones, which can then be reduced to the corresponding piperazines. acs.org This method involves the intramolecular condensation of a diester to form a β-keto ester, which then cyclizes. Furthermore, reductive cyclization of dioximes, formed from the double Michael addition of nitrosoalkenes to primary amines, presents a modern and versatile strategy for constructing the piperazine ring. nih.govresearchgate.netnih.gov

Catalytic Methods in Piperazine Ring Construction

Catalysis is integral to many modern piperazine synthesis methodologies, offering milder reaction conditions and improved yields. thieme-connect.com Transition metals like palladium, gold, and iridium have been extensively used to catalyze various cyclization reactions. nih.govthieme-connect.com For example, palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for constructing N-arylpiperazines by coupling an aryl halide with piperazine or a suitable precursor. researchgate.netnih.gov

Homogeneous and heterogeneous catalysts are employed in both intermolecular and intramolecular cyclizations. researchgate.net For instance, reductive amination of dialdehydes or diketones in the presence of an amine and a reducing agent, often with a metal catalyst, is a common strategy. nih.govmdpi.com The "borrowing hydrogen" strategy, which involves the temporary oxidation of an alcohol to an aldehyde followed by reductive amination and subsequent reduction, is another elegant catalytic approach. mdpi.comthieme-connect.com The development of photoredox catalysis has also enabled direct C-H functionalization of the piperazine ring, allowing for the introduction of substituents in a highly controlled manner. mdpi.com

Synthesis of 1-(Ethoxyacetyl)piperazine: Precursor and Reaction Pathways

The synthesis of this compound typically involves the acylation of the parent piperazine ring with a suitable ethoxyacetylating agent.

Reaction of Piperazine with Ethoxyacetylating Agents

The most direct method for the synthesis of this compound is the reaction of piperazine with an ethoxyacetylating agent. This is a classic nucleophilic acyl substitution reaction where one of the secondary amine nitrogens of the piperazine ring attacks the electrophilic carbonyl carbon of the ethoxyacetylating agent.

Commonly used ethoxyacetylating agents include ethoxyacetyl chloride or ethoxyacetic anhydride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid or acetic acid byproduct formed during the reaction. The choice of solvent and base can influence the reaction rate and yield. The reaction of piperazine with ethoxyacetyl chloride is a known method for producing piperazine derivatives. ontosight.ai

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Piperazine | Ethoxyacetyl chloride | This compound | Nucleophilic Acyl Substitution |

| Piperazine | Ethoxyacetic anhydride | This compound | Nucleophilic Acyl Substitution |

This table summarizes the primary reaction for the synthesis of this compound.

To obtain the monosubstituted product, this compound, it is often necessary to use a large excess of piperazine or to employ protecting group strategies to prevent disubstitution, which would lead to the formation of 1,4-bis(ethoxyacetyl)piperazine. ontosight.ai

Alternative Synthetic Pathways Employing Related Reagents

While the direct acylation of piperazine is the most straightforward route, alternative pathways can be envisaged, particularly for creating analogues or when direct acylation proves problematic.

One alternative involves the use of ethoxyacetic acid itself, activated with a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This method is common in peptide synthesis and can be applied to the formation of the amide bond in this compound.

Another approach could involve the reaction of a pre-functionalized piperazine. For instance, a piperazine derivative with a protecting group on one nitrogen, such as a Boc (tert-butyloxycarbonyl) group, can be selectively acylated on the unprotected nitrogen. Subsequent removal of the protecting group would yield the desired monosubstituted product. This strategy offers greater control over the reaction's outcome.

Furthermore, related reagents such as methyl ethoxyacetate or ethyl ethoxyacetate could potentially be used in a transamidation reaction with piperazine, although this is generally less efficient than using the corresponding acyl chloride or anhydride. A patent describes the reaction of 1-[(4-chlorophenyl)phenylmethyl]-piperazine with methyl (2-chloroethoxy)-acetate, which is a related transformation involving the reaction of a piperazine derivative with an ester. google.com

| Starting Material | Reagent(s) | Intermediate/Product | Key Transformation |

| Piperazine & Ethoxyacetic acid | DCC or EDC | This compound | Amide coupling |

| N-Boc-piperazine | Ethoxyacetyl chloride, then deprotection | This compound | Selective acylation and deprotection |

| Piperazine | Methyl ethoxyacetate | This compound | Transamidation |

This table outlines alternative synthetic strategies for this compound.

Pre Clinical Investigations of Biological Activities and Mechanisms

Exploration of Pre-clinical Anticancer Potential

Evaluation of Molecular Targets in Cancer Pathways (e.g., BCL-XL, NF-κB)

There is no specific information available in the reviewed scientific literature regarding the evaluation of 1-(Ethoxyacetyl)piperazine as an inhibitor of B-cell lymphoma-extra large (BCL-XL) or its effects on the nuclear factor kappa B (NF-κB) signaling pathway. While various piperazine (B1678402) derivatives have been investigated for their anticancer properties and interactions with these pathways, dedicated studies on this compound are not found.

Studies on Antiviral Activities, Including HIV-1 Inhibitory Properties

Specific studies detailing the antiviral activities of this compound, including any inhibitory properties against the human immunodeficiency virus type 1 (HIV-1), are not present in the available scientific literature. The broader class of piperazine-containing compounds has been a source of interest in antiviral research, but data specific to the ethoxyacetyl derivative is lacking.

Research into Antioxidant Mechanisms and Radical Scavenging Activities

No dedicated research has been found that investigates the antioxidant mechanisms or radical scavenging activities of this compound. While the antioxidant potential of various piperazine derivatives has been explored, specific data, such as IC50 values for radical scavenging, for this compound is not available.

Analysis of Anti-inflammatory Responses

There is a lack of specific studies on the anti-inflammatory responses of this compound in the scientific literature. While the piperazine moiety is present in some anti-inflammatory agents, direct experimental evidence and detailed findings regarding the anti-inflammatory effects of this compound have not been reported.

Investigation of Receptor Modulation and Ligand Interactions (e.g., Cannabinoid Receptor 1 Inverse Agonism)

Specific investigations into the receptor modulation properties of this compound, including its potential as a cannabinoid receptor 1 (CB1) inverse agonist, have not been documented in the available literature. Structure-activity relationship studies for CB1 inverse agonists have explored a wide range of chemical scaffolds, but this compound has not been specifically identified or studied in this context.

Enzymatic Target Studies and Enzyme Inhibition Profiles (e.g., Protein Phosphatase 1 Recruitment)

There is no information available regarding enzymatic target studies or enzyme inhibition profiles for this compound. Specifically, its potential to recruit or interact with enzymes such as Protein Phosphatase 1 has not been a subject of published research.

Repurposing Strategies and Lead Identification in Pre-clinical Settings

Due to the absence of published preclinical data on the biological activities of this compound, there are no documented repurposing strategies or instances of its identification as a lead compound in preclinical settings for any therapeutic area.

Structure Activity Relationship Sar and Molecular Design Principles

Conformational Analysis of the Piperazine (B1678402) Ring and its Impact on Biological Activity

The six-membered piperazine ring is not planar and, similar to cyclohexane, can adopt several conformations, including the chair, boat, and twist-boat forms. The chair conformation is generally the most thermodynamically stable and, therefore, the most populated form for unsubstituted and many substituted piperazines. nih.govwikipedia.org In this conformation, substituents on the nitrogen or carbon atoms can occupy either axial or equatorial positions.

NMR studies on N-acyl-functionalized piperazines have shown that the ring undergoes a rapid chair-to-chair interconversion. rsc.org However, the presence of bulky substituents or specific intramolecular interactions can raise the energy barrier for this inversion, potentially locking the ring in a preferred conformation. rsc.org The orientation of the substituents is critical for biological activity, as it dictates the three-dimensional presentation of functional groups to a biological target, such as a receptor binding pocket or an enzyme active site.

Influence of N-Acyl and Ethoxyacetyl Substituents on Pharmacological Profiles

The introduction of an acyl group onto a piperazine nitrogen atom, as in 1-(Ethoxyacetyl)piperazine, has profound effects on the molecule's properties and, consequently, its pharmacological profile. The N-acylation converts the typically basic secondary amine into a neutral amide. This change significantly alters the acid-base properties, reducing the pKa and affecting the ionization state at physiological pH.

The amide bond itself is a key structural feature, introducing a planar, rigid unit with a partial double bond character that restricts rotation. rsc.org This rigidity can be beneficial for pre-organizing the molecule for receptor binding. The carbonyl oxygen of the acyl group is a potent hydrogen bond acceptor, a feature often critical for ligand-target interactions. nih.gov

The specific nature of the ethoxyacetyl substituent provides additional characteristics:

Ethoxy Group: The ethyl ether portion adds a degree of lipophilicity and flexibility. The ether oxygen can also act as a hydrogen bond acceptor.

Acetyl Linker: This two-carbon spacer positions the ethoxy group at a specific distance from the piperazine ring.

Table 1: Comparison of Physicochemical Properties of Different N-Acyl Substituents on Piperazine

| N-Acyl Substituent | Key Features | Potential Impact on Pharmacological Profile |

|---|---|---|

| Acetyl | Small, polar, H-bond acceptor | Increases water solubility; may favor interactions with polar binding pockets. |

| Benzoyl | Bulky, aromatic, rigid, H-bond acceptor | Introduces potential for π-π stacking interactions; increases steric hindrance. |

| Butyryl | Flexible, more lipophilic, H-bond acceptor | Increases lipophilicity, potentially improving membrane permeability. |

| Ethoxyacetyl | Flexible, two H-bond acceptors (carbonyl and ether), balanced polarity | Offers multiple interaction points and conformational flexibility, allowing adaptation to various binding sites. |

Positional Effects of Functionalization on Piperazine Efficacy

The vast majority of piperazine-containing drugs feature substituents on one or both of the nitrogen atoms (positions 1 and 4). mdpi.com This is due to the relative ease of synthesizing N-substituted derivatives. Functionalization at the N-1 position, as seen in this compound, leaves the N-4 nitrogen available for further modification or for acting as a basic center that can be protonated under physiological conditions, which is often crucial for solubility and target interaction. mdpi.com

The efficacy of a piperazine-based compound is highly dependent on the placement of its functional groups.

Carbon Functionalization: Functionalization of the carbon atoms of the piperazine ring (positions 2, 3, 5, and 6) is synthetically more challenging but offers a powerful way to create novel chemical diversity and fine-tune biological activity. beilstein-journals.org Adding a substituent to a carbon atom introduces a stereocenter and can rigidly fix the ring's conformation or the orientation of the N-substituents, leading to highly potent and selective compounds. For instance, placing a methyl group at the C-2 position of this compound would restrict the rotation of the ethoxyacetyl group and could enhance binding affinity by reducing the entropic penalty upon binding.

Design Strategies for Modulating Selectivity and Potency through Structural Diversification

Starting from a lead compound like this compound, several design strategies can be employed to modulate potency and selectivity by diversifying its structure. The piperazine scaffold is highly amenable to such modifications. nih.gov

Modification of the Acyl Group: The ethoxyacetyl moiety can be systematically altered. The length of the alkyl chain can be varied (e.g., methoxyacetyl, propoxyacetyl), or the ether oxygen can be replaced with other functional groups (e.g., a thioether, an amine) to probe the electronic and steric requirements of the target's binding site.

Substitution at the N-4 Position: The free secondary amine at the N-4 position is a prime location for introducing diversity. Adding various substituents, such as alkyl chains, aryl rings, or heterocyclic systems, can dramatically change the compound's pharmacological profile by targeting different sub-pockets of a receptor or by altering its physicochemical properties like solubility and lipophilicity. lookchem.com

Ring Constraining and Scaffolding: Incorporating the piperazine ring into a bicyclic or polycyclic system can restrict its conformation. This strategy reduces the molecule's flexibility, which can lead to an increase in binding affinity (due to a lower entropic cost of binding) and improved selectivity. researchgate.net

Carbon Skeleton Modification: As mentioned, introducing substituents on the carbon atoms of the piperazine ring can provide more refined control over the compound's three-dimensional shape and biological activity.

Table 2: Examples of Structural Diversification Strategies for this compound

| Strategy | Example Modification | Predicted Effect |

|---|---|---|

| Varying the Acyl Group | Replace ethoxyacetyl with tert-butoxyacetyl | Increase steric bulk, potentially improving selectivity for targets with larger binding pockets. |

| N-4 Substitution | Add a 4-fluorophenyl group at the N-4 position | Increase lipophilicity; introduce potential for halogen bonding and aryl interactions. tandfonline.com |

| Ring Constraining | Bridge the C-2 and C-6 positions with an ethylene (B1197577) linker | Lock the piperazine ring in a specific conformation, potentially enhancing potency. |

| Carbon Substitution | Introduce a methyl group at the C-2 position | Create a chiral center; restrict substituent rotation, potentially leading to enantioselective activity. |

Ligand-Target Interaction Studies and Binding Affinity Correlations

While specific ligand-target interaction data for this compound is not extensively documented, the binding modes of structurally related N-acyl piperazines can provide valuable insights. The interactions of these molecules with their biological targets are typically governed by a combination of forces.

Hydrogen Bonding: The carbonyl oxygen of the N-acyl group is a primary hydrogen bond acceptor. In this compound, the ether oxygen can also participate in hydrogen bonding. The N-H group on the unsubstituted nitrogen can act as a hydrogen bond donor.

Ionic Interactions: If the N-4 nitrogen is protonated at physiological pH, it can form a salt bridge (ionic bond) with an acidic residue (e.g., aspartate or glutamate) in the target protein. This is a common and powerful interaction for many piperazine-based drugs.

Hydrophobic Interactions: The ethyl group of the ethoxy moiety and the ethylene carbons of the piperazine ring can engage in van der Waals or hydrophobic interactions with nonpolar residues in the binding pocket.

Molecular docking and simulation studies on various piperazine derivatives have helped to visualize these interactions. For example, studies on piperazine-based inhibitors of carbonic anhydrase IX (CAIX) showed hydrogen bonding with key residues like Gln92 and Thr200. nih.gov Similarly, N-acyl-N-phenylpiperazine inhibitors of Excitatory Amino Acid Transporters (EAATs) highlight the crucial role of the amide functionality in binding. nih.gov Correlating these specific interactions with experimentally determined binding affinities (e.g., Ki or IC50 values) across a series of analogs allows for the development of robust SAR models, which can then guide the design of more potent and selective compounds.

Rational Design Approaches for Novel Piperazine-Based Bioactive Compounds

Rational design strategies leverage the accumulated knowledge of SAR to create new molecules with desired biological activities. The piperazine scaffold is an excellent starting point for such approaches. mdpi.comnih.gov

Fragment-Based Drug Design (FBDD): A small fragment like this compound could be identified through a fragment screen as a binder to a biological target. This initial hit would then be "grown" or elaborated by adding other chemical groups (e.g., at the N-4 position) to pick up additional favorable interactions within the binding site and increase affinity.

Scaffold Hopping: This strategy involves replacing a central scaffold in a known drug with a different one, like the piperazine ring, while maintaining the key interacting functional groups in their correct spatial orientation. The piperazine ring is often used as a bioisostere for other cyclic amines like piperidine, offering different physicochemical properties and synthetic accessibility. nih.gov

Structure-Based Design: If the three-dimensional structure of the target protein is known (from X-ray crystallography or cryo-EM), new piperazine derivatives can be designed in silico to fit perfectly into the binding site. Docking programs can be used to predict the binding mode and affinity of designed compounds before they are synthesized, saving time and resources. mdpi.comnih.gov For example, a designer could use a protein's structure to rationally connect the this compound core to another fragment that binds in an adjacent pocket, creating a potent hybrid molecule.

These rational approaches, guided by an understanding of the conformational behavior, substituent effects, and potential intermolecular interactions of piperazine derivatives, are powerful tools in modern drug discovery. researchgate.net

Advanced Spectroscopic and Computational Characterization and Analysis

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity and elucidating the structural features of 1-(Ethoxyacetyl)piperazine. Each technique offers unique insights into different aspects of the molecule's constitution.

NMR spectroscopy is the cornerstone for verifying the molecular structure of this compound by providing information on the chemical environment, connectivity, and dynamics of the hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the ethoxy group, the acetyl methylene (B1212753) group, and the piperazine (B1678402) ring protons. The ethoxy group would present as a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-O-CH₂-), a result of spin-spin coupling. The protons on the piperazine ring typically appear as multiplets. Due to the amide bond, the two sets of methylene protons on the piperazine ring may exhibit different chemical shifts, with those adjacent to the nitrogen of the acetyl group being more deshielded. The free -NH proton of the piperazine ring would appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum provides complementary information. Key resonances would include signals for the methyl and methylene carbons of the ethoxy group, the carbonyl carbon (C=O) of the acetyl group, and the methylene carbons of the piperazine ring. The carbonyl carbon signal is characteristically found in the downfield region (around 170 ppm). Similar to the proton spectrum, the piperazine ring carbons would show two distinct signals due to the asymmetric substitution. For comparison, the carbon atoms in the parent piperazine molecule appear at approximately 46 ppm chemicalbook.com. In 1-acetylpiperazine, the piperazine carbons are shifted to approximately 40-50 ppm, with the carbonyl carbon appearing around 169 ppm chemicalbook.com.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted chemical shift (δ) ranges based on the analysis of piperazine, 1-acetylpiperazine, and standard functional group values.

| Assignment | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Piperazine C-H₂ (positions 3, 5) | ¹H | 3.40 - 3.60 | Triplet |

| Piperazine C-H₂ (positions 2, 6) | ¹H | 2.75 - 2.95 | Triplet |

| Piperazine N-H | ¹H | 1.50 - 2.50 | Broad Singlet |

| Acetyl C-H₂ | ¹H | 4.05 - 4.20 | Singlet |

| Ethoxy O-C-H₂ | ¹H | 3.50 - 3.70 | Quartet |

| Ethoxy C-H₃ | ¹H | 1.15 - 1.30 | Triplet |

| Piperazine C-H₂ (positions 3, 5) | ¹³C | 45.0 - 50.0 | - |

| Piperazine C-H₂ (positions 2, 6) | ¹³C | 42.0 - 46.0 | - |

| Acetyl C=O | ¹³C | 168.0 - 172.0 | - |

| Acetyl C-H₂ | ¹³C | 68.0 - 72.0 | - |

| Ethoxy O-C-H₂ | ¹³C | 65.0 - 69.0 | - |

| Ethoxy C-H₃ | ¹³C | 14.0 - 16.0 | - |

Vibrational spectroscopy techniques like IR and Raman are crucial for identifying the functional groups within this compound. The spectra are characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds.

The most prominent features in the IR spectrum would be a strong absorption band for the amide carbonyl (C=O) stretch, typically observed between 1630 and 1680 cm⁻¹. The N-H stretching vibration of the secondary amine in the piperazine ring is expected in the region of 3250-3500 cm⁻¹ nist.gov. The C-O-C stretching of the ether linkage would produce a strong band around 1100-1150 cm⁻¹. Aliphatic C-H stretching vibrations from the methylene and methyl groups are expected in the 2850-3000 cm⁻¹ region. Additionally, C-N stretching vibrations associated with the piperazine ring and the amide group would appear in the 1000-1350 cm⁻¹ range researchgate.net.

FTR spectroscopy provides complementary information, particularly for non-polar bonds. The symmetric vibrations of the piperazine ring and the C-C backbone would be more prominent in the Raman spectrum.

Key Predicted Vibrational Frequencies for this compound This table outlines the expected vibrational modes and their corresponding wavenumber ranges based on data from piperazine and its derivatives.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| N-H Stretch | Secondary Amine (Piperazine) | 3250 - 3500 | Medium, Broad |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850 - 3000 | Strong |

| C=O Stretch | Amide | 1630 - 1680 | Strong |

| N-H Bend | Secondary Amine (Piperazine) | 1550 - 1640 | Medium |

| CH₂ Scissoring | Methylene | 1440 - 1485 | Medium |

| C-N Stretch | Amine/Amide | 1000 - 1350 | Medium-Strong |

| C-O-C Stretch | Ether | 1100 - 1150 | Strong |

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The molecular formula is C₈H₁₆N₂O₂, giving it a monoisotopic mass of approximately 172.12 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 172. The fragmentation of N-substituted piperazines is well-characterized and typically involves cleavages at the bonds adjacent to the nitrogen atoms (alpha-cleavage) libretexts.org. Key fragmentation pathways for this compound would likely include:

Loss of the ethoxy group: Cleavage of the O-CH₂CH₃ bond could lead to a fragment corresponding to [M - 45]⁺.

Cleavage of the acetyl side chain: Scission of the N-C bond of the acetyl group could generate a piperazine cation at m/z 85 or an ethoxyacetyl cation [CH₃CH₂OCH₂CO]⁺ at m/z 89.

Ring fragmentation: The piperazine ring itself can undergo fragmentation, leading to a series of characteristic smaller ions, such as those at m/z 56 and 70, which are common in the mass spectra of piperazine derivatives xml-journal.net.

Predicted Key Mass Fragments for this compound This table lists potential fragment ions and their mass-to-charge ratios (m/z) based on established fragmentation patterns of related compounds.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 172 | [C₈H₁₆N₂O₂]⁺ | Molecular Ion (M⁺) |

| 127 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |

| 99 | [M - COCH₂OCH₂CH₃]⁺ | Loss of ethoxyacetyl radical |

| 85 | [C₄H₉N₂]⁺ | Piperazine ring fragment after side-chain cleavage |

| 70 | [C₄H₈N]⁺ | Piperazine ring fragment |

| 56 | [C₃H₆N]⁺ | Piperazine ring fragment |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The chromophores present in this compound are the amide group and the non-bonding electrons on the nitrogen and oxygen atoms. The parent piperazine molecule shows a maximum absorption in the gas phase at 196 nm nih.gov. The amide group typically exhibits a weak n → π* transition around 210-230 nm and a more intense π → π* transition below 200 nm. Therefore, this compound is expected to show absorption primarily in the far-UV region, with a potential weak shoulder extending into the 210-230 nm range due to the amide n → π* transition.

Normal Coordinate Analysis (NCA) is a computational method used to analyze the vibrational spectra of molecules in detail. It involves calculating the force constants for chemical bonds and the potential energy distribution (PED) for each vibrational mode. While a specific NCA for this compound is not available, studies on the parent piperazine molecule provide a robust foundation for understanding the vibrational characteristics of the core scaffold rsc.org.

NCA of piperazine, often performed using Wilson's F-G matrix method, has successfully assigned the complex vibrational modes of the ring system. These analyses confirm the assignments of C-C and C-N stretching vibrations within the ring, as well as various CH₂ bending, wagging, twisting, and rocking modes. For instance, C-N stretching vibrations in piperazine are typically assigned to the 1199-1323 cm⁻¹ region, while C-C stretching occurs around 1055-1120 cm⁻¹. The PED calculations show how these fundamental vibrations are often coupled, meaning a single spectral band can arise from a mixture of different motions. This foundational analysis is critical for accurately interpreting the more complex spectrum of a substituted derivative like this compound.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling are powerful tools for investigating the properties of piperazine derivatives. These studies provide insights that complement experimental data, including detailed geometries, electronic structures, and intermolecular interaction potentials.

Density Functional Theory (DFT): DFT calculations are widely used to predict the spectroscopic properties of piperazine derivatives. By employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can accurately calculate optimized molecular geometries, vibrational frequencies (for IR and Raman spectra), and NMR chemical shifts nist.gov. Such calculations can also determine electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are relevant to the molecule's reactivity and UV-Vis spectrum.

Molecular Dynamics (MD) and Docking: The piperazine scaffold is a common fragment in medicinal chemistry. Molecular modeling techniques such as molecular docking and molecular dynamics (MD) simulations are frequently used to study how piperazine-containing molecules interact with biological targets like enzymes and receptors. These studies model the binding poses and calculate the binding free energies of the ligands, helping to understand their structure-activity relationships. For example, computational studies have been used to identify novel piperazine-based inhibitors and to rationalize their binding affinities through detailed analysis of hydrogen bonds and hydrophobic interactions within the binding pocket researchgate.net. Although not specific to this compound, these methodologies are directly applicable to understanding its potential biological interactions and physicochemical properties.

Integrated Analytical Platforms for Complex Sample Analysis

The detection and quantification of "this compound" and its metabolites in complex biological or environmental samples necessitate the use of integrated analytical platforms that combine powerful separation techniques with sensitive detection methods.

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the premier techniques for this purpose. mdpi.comrsc.org In research contexts, LC-MS is particularly well-suited for analyzing piperazine derivatives due to its applicability to polar and non-volatile compounds. mdpi.comnih.gov The liquid chromatograph separates the target analyte from other components in the sample matrix, after which the mass spectrometer provides highly sensitive and specific detection based on the mass-to-charge ratio of the molecule and its fragments. mdpi.com Methods using triple quadrupole mass spectrometers (LC-MS/MS) operating in multiple reaction monitoring (MRM) mode offer exceptional selectivity and are often the standard for quantitative analysis in complex matrices. mdpi.comscienceasia.org

GC-MS is also a valuable tool, especially for volatile derivatives or when specific sample preparation methods are employed. rsc.org Optimized GC-MS methods have been developed for the simultaneous detection of numerous piperazine-based drugs in various samples. rsc.org The choice between LC-MS and GC-MS often depends on the specific properties of the analyte, the nature of the sample matrix, and the research objectives. ntu.edu.iq These integrated platforms are indispensable for pharmacokinetic studies, metabolism research, and toxicological screening involving piperazine compounds. mdpi.comojp.gov

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

Future research will likely focus on developing more efficient and environmentally friendly methods for synthesizing 1-(Ethoxyacetyl)piperazine and its derivatives. Traditional methods often involve multiple steps, require harsh reaction conditions, and generate significant waste. mdpi.com Modern synthetic strategies are increasingly focused on sustainability and efficiency.

Key areas for development include:

Catalytic C-H Functionalization: Direct functionalization of the piperazine (B1678402) ring's C-H bonds offers a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. mdpi.com Photocatalytic strategies, in particular, are emerging as powerful tools for this purpose. mdpi.com

Flow Chemistry: Continuous flow synthesis can offer improved reaction control, enhanced safety, and easier scalability compared to batch processes. mdpi.com Implementing flow chemistry for the synthesis of this compound derivatives could lead to higher yields and purity.

Green Chemistry Principles: The use of greener solvents, renewable starting materials, and catalytic reagents will be crucial for developing sustainable synthetic routes. mdpi.com For instance, exploring enzymatic reactions for the synthesis of piperazine derivatives could offer a highly selective and environmentally benign alternative.

A comparative table of traditional versus modern synthetic approaches is presented below:

| Feature | Traditional Synthesis | Modern Synthetic Methodologies |

| Efficiency | Often multi-step with lower overall yields | Fewer steps, higher yields, and atom economy |

| Sustainability | Use of stoichiometric reagents and hazardous solvents | Catalytic reactions and use of greener solvents |

| Scalability | Can be challenging and costly | More amenable to large-scale production through flow chemistry |

Exploration of New Biological Targets and Therapeutic Areas for Piperazine-Based Compounds

The versatility of the piperazine scaffold allows for its interaction with a wide range of biological targets. researchgate.net While piperazine derivatives have been extensively studied for their effects on the central nervous system, future research should explore novel therapeutic applications. nih.gov

Potential new therapeutic areas for derivatives of this compound include:

Anticancer Agents: Arylpiperazine derivatives have shown promise as anticancer agents by targeting various molecular pathways implicated in cancer pathogenesis. mdpi.com Research into the anti-proliferative activity of this compound derivatives against different tumor cell lines is a promising avenue. mdpi.com

Antimicrobial Agents: With the rise of antimicrobial resistance, there is an urgent need for new antibiotics. nih.gov Piperazine-based compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. scienmag.com Modifications of the this compound structure could lead to the development of potent new antibacterial agents. scienmag.com

Anti-inflammatory and Analgesic Agents: The piperazine nucleus has been identified as a promising scaffold for designing novel anti-inflammatory and analgesic drugs with potentially fewer side effects than currently available treatments. thieme-connect.com

Application of Artificial Intelligence and Machine Learning in Piperazine Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating the identification and optimization of new drug candidates. mdpi.com These computational tools can be applied to the study of this compound and its derivatives in several ways:

Predictive Modeling: AI algorithms can be trained on large datasets of chemical structures and their biological activities to predict the therapeutic potential of novel this compound derivatives. nih.gov This can help prioritize which compounds to synthesize and test, saving time and resources. mdpi.com

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. mdpi.com By providing the model with specific criteria, such as high affinity for a particular biological target and favorable pharmacokinetic properties, novel piperazine-based drug candidates can be generated.

Retrosynthetic Analysis: AI can assist in planning the synthesis of complex molecules by suggesting optimal reaction pathways. technologynetworks.com This can be particularly useful for designing efficient routes to novel derivatives of this compound.

The integration of AI in the drug discovery pipeline is summarized in the table below:

| Stage of Drug Discovery | Application of AI/ML |

| Target Identification | Analyzing biological data to identify new drug targets |

| Hit Identification | Virtual screening of large compound libraries |

| Lead Optimization | Predicting ADMET properties and guiding chemical modifications |

| Synthesis Planning | Proposing efficient and sustainable synthetic routes |

Advanced Conjugation Strategies for Targeted Delivery and Enhanced Bioactivity

Conjugating this compound or its derivatives to other molecules can enhance their therapeutic efficacy by improving targeted delivery and bioavailability.

Future research in this area could involve:

Polymer-Drug Conjugates: Attaching piperazine derivatives to biocompatible polymers can improve their solubility, stability, and pharmacokinetic profile.

Antibody-Drug Conjugates (ADCs): For cancer therapy, conjugating a potent piperazine-based cytotoxic agent to an antibody that specifically targets tumor cells can minimize off-target toxicity.

Nanoparticle-Based Delivery Systems: Encapsulating piperazine derivatives within nanoparticles can protect them from degradation and facilitate their delivery to specific tissues or cells. acs.org

Design of Multi-target Piperazine Derivatives

Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple biological pathways. jneonatalsurg.com Designing drugs that can simultaneously modulate multiple targets, known as multi-target-directed ligands (MTDLs), is a promising therapeutic strategy. nih.gov

The piperazine scaffold is well-suited for the development of MTDLs due to its structural flexibility, which allows for the incorporation of different pharmacophores. researchgate.net For example, a derivative of this compound could be designed to inhibit both acetylcholinesterase and beta-amyloid aggregation for the treatment of Alzheimer's disease. jneonatalsurg.com

Mechanistic Deep-Dive into Unique Biological Observations of this compound and its Derivatives

A thorough understanding of the mechanism of action is crucial for the rational design of new drugs. While the biological activities of many piperazine derivatives have been documented, the precise molecular mechanisms underlying these effects are often not fully elucidated.

Future research should focus on:

Identifying Molecular Targets: Using techniques such as chemical proteomics and affinity chromatography to identify the specific proteins that interact with this compound and its derivatives.

Structural Biology: Employing X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structure of these compounds in complex with their biological targets. This can provide valuable insights into the binding interactions and guide the design of more potent and selective inhibitors.

Systems Biology Approaches: Integrating data from genomics, proteomics, and metabolomics to understand how these compounds affect cellular pathways and networks.

By pursuing these future research directions, the full therapeutic potential of this compound and its derivatives can be explored, potentially leading to the development of new and effective treatments for a wide range of diseases.

常见问题

Q. What synthetic methodologies are most effective for preparing 1-(Ethoxyacetyl)piperazine, and how can reaction conditions be optimized?

this compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting piperazine with ethoxyacetyl chloride under basic conditions (e.g., using triethylamine as a proton scavenger). Optimizing solvent choice (e.g., dichloromethane or acetonitrile) and temperature (0–25°C) minimizes side reactions like hydrolysis. For example, analogous chloroacetyl derivatives were synthesized using coupling reagents like EDC/HOAt to activate carboxyl groups . Purification via recrystallization or column chromatography ensures high yields (>75%) and purity (>95%).

Q. Which analytical techniques are recommended for characterizing this compound, and how are they validated?

- HPLC-UV : Use a C18 column with a mobile phase of acetonitrile:buffer (pH 3.0) for baseline separation. Internal standards like p-tolylpiperazine improve quantification accuracy .

- Raman Spectroscopy : Optimal parameters include 20 mW laser power and 128–256 scans to resolve structural features. Multivariate analysis (PCA/LDA) differentiates isomers by peak position and intensity .

- NMR : -NMR (CDCl₃) shows characteristic signals: δ 1.2–1.4 ppm (ethoxy CH₃), δ 3.4–3.6 ppm (piperazine CH₂), and δ 4.1–4.3 ppm (acetyl CH₂) .

Q. How does the stability of this compound vary under different storage conditions?

Stability studies indicate degradation <5% over 6 months when stored at -20°C in inert atmospheres. Hydrolysis is accelerated in acidic/basic conditions, forming ethoxyacetic acid and piperazine. Thermal gravimetric analysis (TGA) shows decomposition >150°C .

Advanced Research Questions

Q. How can researchers differentiate this compound from its structural isomers or degradation products?

Advanced differentiation requires:

- Raman Microspectroscopy : Combine 20 mW laser power with 256 scans to enhance spectral resolution. PCA reduces dimensionality, while LDA separates isomers (e.g., ortho vs. para substituents) with >99% confidence .

- LC-MS/MS : Monitor fragment ions (e.g., m/z 114 for piperazine core) and retention times. Isomers exhibit distinct collision-induced dissociation (CID) patterns .

Q. What experimental strategies are used to assess the pharmacological activity of this compound?

- Receptor Binding Assays : Screen for affinity at serotonin (5-HT) receptors (e.g., 5-HT₂B/2C) using radioligands like -LSD. Compare results to known agonists (e.g., mCPP, TFMPP) .

- In Vitro Metabolic Studies : Incubate with human liver microsomes (HLMs) and CYP450 inhibitors to identify metabolic pathways. Monitor metabolites via UPLC-QTOF-MS .

Q. How should researchers resolve contradictions in reported biological activity data for piperazine derivatives?

- Cross-Validation : Replicate studies using standardized protocols (e.g., fixed cell lines, identical buffer conditions).

- Structural Confirmation : Verify compound purity (>98%) via orthogonal methods (HPLC, NMR) to rule out isomer contamination .

- Meta-Analysis : Compare datasets across species (e.g., rat vs. human CYP450 isoforms) to identify species-specific effects .

Q. What computational approaches predict the reactivity and toxicity of this compound?

- DFT Calculations : Model electrophilic sites (e.g., ethoxyacetyl group) for nucleophilic attack using Gaussian09 at the B3LYP/6-31G* level.

- ADMET Prediction : Tools like SwissADME estimate LogP (1.8–2.2), blood-brain barrier penetration, and hepatotoxicity risks .

Methodological Tables

Q. Table 1. Key Spectral Signatures for this compound

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| HPLC-UV | Retention time: 8.2 min (C18, ACN:buffer) | |

| Raman | Peaks: 1600 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O) | |

| -NMR | δ 1.3 ppm (ethoxy CH₃), δ 4.2 ppm (acetyl) |

Q. Table 2. Comparative Reactivity of Piperazine Derivatives

| Compound | Hydrolysis Rate (pH 7.4, 37°C) | CYP450 Metabolism (HLMs) |

|---|---|---|

| This compound | 0.12 h⁻¹ | CYP3A4 (major) |

| 1-(Chloroacetyl)piperazine | 0.45 h⁻¹ | CYP2D6 (major) |

| mCPP | 0.08 h⁻¹ | CYP1A2 (minor) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。